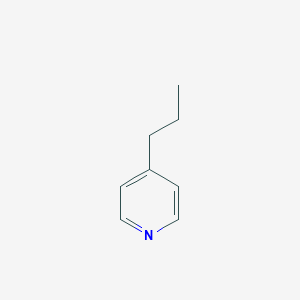

4-Propylpyridine

Descripción

Overview of Pyridine (B92270) Derivatives in Academic Contexts

Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in a vast array of chemical research fields. ontosight.ai Their unique structure, featuring a six-membered ring with one nitrogen atom, imparts distinct chemical and biological properties that make them versatile building blocks. ontosight.ai In academic research, pyridine derivatives are extensively studied for their roles in medicinal chemistry, materials science, and catalysis. ontosight.aismolecule.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's interactions and reactivity. The aromatic nature of the ring allows for various substitution reactions, enabling the synthesis of a wide range of functionalized molecules. smolecule.com Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and functional materials. ontosight.aiontosight.ai

Significance of Alkyl-Substituted Pyridines in Chemical Sciences

Alkyl-substituted pyridines, a sub-class of pyridine derivatives, possess unique characteristics owing to the presence of alkyl groups on the pyridine ring. These alkyl groups can influence the electronic properties, steric hindrance, and lipophilicity of the molecule, thereby modulating its reactivity and physical properties. smolecule.com For instance, the introduction of an alkyl group can enhance the electron-donating nature of the pyridine ring, affecting its behavior in chemical reactions. smolecule.com In materials science, alkyl-substituted pyridines are utilized as ligands in the formation of ionic liquids and coordination polymers. smolecule.comosti.gov Their ability to coordinate with metal ions makes them valuable in the field of catalysis, where they can modify the activity and selectivity of metal catalysts. smolecule.comdiva-portal.org

Research Trajectory and Historical Context of 4-Propylpyridine Studies

The investigation of this compound has evolved over time, reflecting broader trends in chemical synthesis and characterization. Early methods for the preparation of 4-alkylpyridines involved reactions of light metals with alkyl halides in pyridine. rsc.org One notable early synthesis of this compound was achieved through the reaction of zinc dust with a mixture of pyridine, propionic acid, and propionic anhydride (B1165640). google.com Over the years, more refined synthetic routes have been developed, including the reaction of allyl chloride with magnesium in pyridine. rsc.org

The characterization of this compound has been advanced by the application of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). smolecule.comnist.govnist.gov These methods have been crucial in confirming the structure and purity of the compound. Research has also extended to its application as a ligand in the synthesis of metal complexes and as a component in novel materials. For example, it has been used in the preparation of ruthenium-based water oxidation catalysts and in the formation of ionic liquids for aluminum deposition. osti.govdiva-portal.org Furthermore, studies have explored the interactions of this compound in mixtures with other pyridine derivatives, revealing interesting chemical reactivity, such as the aerobic oxidation of 4-isopropylpyridine (B108708) in its presence. acs.org

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H11N | nist.govchemicalbook.com |

| Molecular Weight | 121.18 g/mol | chemicalbook.comchemsrc.com |

| Appearance | Colorless to light yellow liquid | ontosight.aitcichemicals.comtcichemicals.com |

| Boiling Point | 189 - 191 °C | chemicalbook.com |

| Melting Point | 4 °C | chemsrc.com |

| Density | 0.9250 g/cm³ (20 °C) | chemicalbook.com |

| Solubility in Water | 61 g/L (25 °C) | chemicalbook.com |

| Flash Point | 64.51 °C | chemsrc.com |

| Refractive Index | 1.4970 (20 °C) | chemicalbook.comchemsrc.com |

| pKb | 7.96 | chemicalbook.com |

| LogP | 2.1 | smolecule.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-2-3-8-4-6-9-7-5-8/h4-7H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAWZAONCXMJLFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061531 | |

| Record name | 4-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-81-2 | |

| Record name | 4-Propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=967 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RAV2AQL8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Propylpyridine

Advanced Synthetic Approaches to 4-Propylpyridine

Alkylation of Pyridine-Based Compounds

Alkylation of the pyridine (B92270) ring is a direct method for introducing a propyl group. One approach involves the reaction of pyridine with an alkyl halide in the presence of a metal. For instance, the reaction of allyl chloride with magnesium in pyridine yields this compound. smolecule.comrsc.org This method provides the 4-alkylated product in significant preference to the 2-isomer. rsc.org The key step is believed to involve an intermediate derived from pyridine through electron transfer from the metal. rsc.org

Another strategy is the free-radical alkylation. While the methylation of picolines can produce a mixture of isomers, specific conditions can favor the formation of this compound. researchgate.net For example, reacting γ-picoline with ethanol (B145695) can yield this compound. researchgate.net More recently, a mechanochemically activated magnesium-mediated C-4-H alkylation of pyridines with alkyl halides has been developed, showing excellent regioselectivity. researchgate.net

A historical method developed by Arens and Wibaut in 1942 utilized zinc dust, propionic acid, and propionic anhydride (B1165640) to introduce a propyl group at the 4-position of pyridine. google.com

Chichibabin Pyridine Synthesis and its Adaptations for this compound

The Chichibabin pyridine synthesis is a condensation reaction involving aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) to form the pyridine ring. wikipedia.org This reaction is a cornerstone in pyridine chemistry, first reported by Aleksei Chichibabin in 1924. wikipedia.orgwikipedia.orgwikidoc.org While the classic Chichibabin reaction often produces 2-aminopyridine (B139424) derivatives, adaptations of this synthesis can be used to produce various substituted pyridines. wikipedia.orgwikidoc.org

The synthesis of alkyl-substituted pyridines, such as this compound, can be achieved by reacting specific aldehydes and ammonia over a catalyst at high temperatures. wikipedia.org For example, reacting a mixture of acrolein and propionaldehyde (B47417) with ammonia can yield 3-methylpyridine, and variations in starting materials can lead to other isomers. wikipedia.org The mechanism involves a series of reactions including imine formation, aldol (B89426) condensations, and Michael additions. wikipedia.org

While direct synthesis of this compound via the Chichibabin method from simple starting materials is not explicitly detailed as a primary route in the provided results, the versatility of the reaction suggests its potential for adaptation. wikipedia.orgthieme.de The reaction can be optimized by conducting it in the gas phase over catalysts like modified alumina (B75360) or silica. wikipedia.org

Doebner Modification of Knoevenagel Condensation for Pyridine Derivatives

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base like pyridine. slideshare.netnumberanalytics.com The Doebner modification of this reaction involves the condensation of an aldehyde with a compound containing a carboxylic acid group, which subsequently undergoes decarboxylation induced by pyridine. organic-chemistry.org This method is particularly useful for synthesizing α,β-unsaturated compounds. organic-chemistry.org

While the direct synthesis of this compound using the Doebner modification is not explicitly described, the principles of this reaction are relevant to the formation of substituted pyridines. The Doebner reaction itself, which is distinct from the Doebner-Miller reaction, involves the reaction of an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. wikipedia.org

The related Doebner-Miller reaction is a method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. rsc.orgwikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline (B57606) synthesis, highlights the formation of heterocyclic rings through condensation reactions. wikipedia.orgslideshare.net Although these reactions primarily produce quinolines, the underlying principles of acid-catalyzed condensation and cyclization are fundamental in heterocyclic chemistry and can be conceptually related to pyridine synthesis. rsc.orgiipseries.org

Bönnemann Cyclization Techniques for Pyridine Ring Formation

Bönnemann cyclization is a [2+2+2] cycloaddition reaction that can be adapted to produce a variety of pyridine derivatives. smolecule.com This method typically involves the cobalt-catalyzed reaction of a nitrile with two molecules of an alkyne. tcichemicals.comresearchgate.netnih.gov

The synthesis of this compound can be achieved using this technique. smolecule.com The versatility of this reaction allows for the construction of various substituted pyridines by choosing the appropriate nitrile and alkyne precursors. researchgate.netnih.govresearchgate.net For instance, cobalt catalysts like cyclopentadienyl(dimethyl fumarate)(triethyl phosphite)cobalt(I) are effective for these cycloadditions. tcichemicals.com Recent advancements have led to the development of robust cobalt catalysts that can promote the [2+2+2] cycloaddition of various nitriles and internal alkynes to produce polysubstituted pyridines. nih.gov Enantioselective synthesis of pyridines with all-carbon quaternary centers has also been achieved using cobalt-catalyzed desymmetric [2+2+2] cycloaddition. nih.gov

Dealkylation Strategies in Pyridine Chemistry

Pyridine and its derivatives can be prepared by the dealkylation of alkylated pyridines. wikipedia.org This process is often carried out at high temperatures and can be achieved through several methods, including oxidative dealkylation over a vanadium(V) oxide catalyst in the presence of air, vapor-dealkylation on a nickel-based catalyst, or hydrodealkylation with a silver- or platinum-based catalyst. wikipedia.org

This method can be a source of this compound as a byproduct in the synthesis of other pyridines. smolecule.com The thermal dealkylation of various picolines and lutidines has been studied, and the mechanism appears to be similar to that of toluene (B28343) dealkylation. researchgate.net For example, the oxidative demethylation of 2-picoline over a vanadium oxide catalyst can produce pyridine in high yields. osti.gov While not a direct synthesis of this compound, this method highlights a potential route from more complex alkylated pyridines.

Esterification and Hydrolysis Pathways in Pyridine Carboxylates

The synthesis of this compound can be approached through intermediates derived from pyridine carboxylic acids. Esterification of a pyridine carboxylic acid, such as isonicotinic acid (pyridine-4-carboxylic acid), is a key step in this pathway. google.com This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. google.com

The resulting ester can then undergo a series of reactions to introduce the propyl group. While the direct conversion of the ester to this compound is not a single-step process, the ester functional group provides a handle for further chemical transformations. For example, esters can be reduced to alcohols, which can then be converted to alkyl halides and subsequently used in coupling reactions. libretexts.org

Hydrolysis of the ester back to the carboxylic acid is the reverse of esterification and is typically carried out in the presence of water and an acid or base catalyst. libretexts.org The interconversion between carboxylic acids and esters is a fundamental transformation in organic synthesis that enables the manipulation of functional groups necessary for building more complex molecules like this compound. libretexts.orgmasterorganicchemistry.com

Synthesis of this compound Derivatives and Analogs

The this compound scaffold serves as a versatile building block for the synthesis of a wide range of more complex molecules, including macrocycles, dihydropyridines, functional monomers, and charged pyridinium (B92312) species.

Synthesis of Pyridine-Fused Macrocycles

The synthesis of macrocycles containing a pyridine unit is often achieved through a Richman-Atkins procedure, which involves the cyclization of a difunctionalized pyridine with a protected polyamine. uniovi.es While direct use of 4-propyl-2,6-bis(halomethyl)pyridine is not explicitly detailed, analogous structures with substituents at the 4-position are commonly used. For instance, pyridine-fused macrocycles have been constructed using 4-substituted-2,6-bis(bromomethyl)pyridine derivatives. uniovi.es

A modular strategy can also be employed, using simple building blocks to construct a linear precursor that is then induced to cyclize. This has been demonstrated in the synthesis of pyridine-containing macrocyclic lactones and thioesters from long-chain carboxylic derivatives featuring various internal nucleophiles. acs.org Another approach involves the condensation of a pyridine-based pentapyrrane with a polyether-based diol to create crowned expanded porphyrins, which are a class of pyridine-fused macrocycles. nih.gov The synthesis of a ligand (L1) for gold(I) template catenane and rotaxane formation has been achieved starting from 2,6-bis(3-(4-hydroxyphenyl)-propyl)-pyridine, a derivative that incorporates propyl side chains on the pyridine ring. wiley-vch.de

Preparation of 1,4-Dihydropyridine (B1200194) Derivatives with Propyl Substituents

1,4-Dihydropyridine (DHP) derivatives are significant heterocyclic compounds, and various methods exist for their synthesis. The Hantzsch reaction is a classic and common method for creating the DHP framework, often involving the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. nih.gov To synthesize DHPs with a propyl substituent, a propyl-bearing aldehyde can be used.

A notable method involves the self-condensation of β-formyl-β-nitroenamine in the presence of an acid catalyst to produce 1,4-dihydro-3,5-dinitropyridine (DNDHP) derivatives. For example, using N-propyl-β-formyl-β-nitroenamine leads to the formation of 1,4-dihydro-3,5-dinitro-4-[1-nitro-2-(propylamino)ethenyl]-1-propylpyridine. wikipedia.org This reaction proceeds through a plausible dinitropyridinium intermediate. wikipedia.org Furthermore, this intermediate can be trapped by electron-rich benzene (B151609) derivatives to afford 4-arylated DNDHPs or reduced by the solvent (e.g., ethanol) to yield compounds like 1,4-dihydro-3,5-dinitro-1-propylpyridine. wikipedia.org

The following table summarizes the synthesis of various propyl-substituted 1,4-dihydropyridine derivatives via the self-condensation of N-propyl-β-formyl-β-nitroenamine.

Synthesis of Acrylate (B77674) and Methacrylate (B99206) Monomers with Pendant Pyridine Groups

Functional monomers containing pyridine moieties are valuable for creating polymers with specific properties like good solubility and the potential for quaternization. To separate the pyridine core from the polymer backbone, a spacer is often introduced.

Syntheses of 4-(3-methacryloylpropyl)pyridine and 4-(3-acryloylpropyl)pyridine have been successfully developed. These monomers are prepared from 4-(3-hydroxypropyl)pyridine. The synthesis of the methacrylate monomer involves reacting 4-(3-hydroxypropyl)pyridine with methacryloyl chloride in THF, using pyridine as a base and an inhibitor like 2,6-di-tert-butyl-4-methyl phenol (B47542) to prevent premature polymerization. The reaction mixture is heated to reflux, followed by an aqueous workup and extraction to yield the final product.

| Monomer | Starting Material | Reagents | Conditions | Yield | Reference |

| 4-(3-methacryloylpropyl)pyridine | 4-(3-hydroxypropyl)pyridine | Methacryloyl chloride, Pyridine, Inhibitor | THF, Reflux | 74% | |

| 4-(3-acryloylpropyl)pyridine | 4-(3-hydroxypropyl)pyridine | Acryloyl chloride, Pyridine, Inhibitor | THF, 0-5 °C then RT | <10% |

The synthesis of the acrylate monomer proved more challenging, resulting in lower yields. These monomers can be readily polymerized via methods like atom transfer radical polymerization (ATRP). mdpi.com

Routes to N-substituted Pyridinium Salts from this compound

The basic nitrogen atom in the pyridine ring allows for facile formation of N-substituted pyridinium salts. wikipedia.org These reactions typically involve treating the pyridine with an alkylating agent.

A direct synthesis of an N-substituted pyridinium salt involves reacting this compound with an 8-bromo-n-octyl ester in acetone (B3395972) at 50°C for three days, with tetrabutylammonium (B224687) iodide acting as a catalyst. researchgate.net This method is used to prepare amphiphilic pyridinium salts. researchgate.net

Another route involves the reaction of 4-n-propyl pyridine with a 2-loweralkyl-4-amino-5-halomethyl pyrimidine (B1678525) dihydrohalide. For example, adding 4-n-propyl pyridine to a suspension of 2-ethyl-4-amino-5-pyrimidylmethyl bromide dihydrobromide in acetonitrile (B52724) results in the formation of 1-(2-ethyl-4-amino-5-pyrimidylmethyl)-4-n-propyl pyridinium bromide hydrobromide. diva-portal.org Generally, pyridinium salts can be prepared by reacting a substituted pyridine with maleic acid in water, followed by the addition of acetic acid. nih.gov

Gold(III) and Ruthenium Complexes featuring Pyridine Ligands

Pyridine and its derivatives are common ligands in coordination chemistry, forming stable complexes with various transition metals.

Gold(III) Complexes: Gold(III) complexes with pyridine-based ligands are of interest for applications in catalysis and medicine. wikipedia.org The synthesis of these complexes often involves the reaction of a gold(III) salt, such as tetrachloroauric acid (HAuCl₄) or sodium tetrachloroaurate (B171879) (Na[AuCl₄]), with the pyridine ligand. wikipedia.orguni.luuni.lu For instance, reacting Na[AuCl₄] with 2-(1-ethyl-benzyl)pyridine in a water/acetonitrile mixture yields the N-coordinated adduct [Au(pyeb)Cl₃]. wikipedia.org While specific examples detailing the synthesis of a gold(III) complex directly with this compound as the ligand are not prominent in the reviewed literature, these general methods are applicable. The reaction typically results in a square planar geometry around the Au(III) center. uni.lu

Ruthenium Complexes: Ruthenium polypyridine complexes are extensively studied for their photochemical properties. wikipedia.orgwikipedia.org The synthesis of ruthenium complexes often starts from ruthenium(III) chloride trihydrate (RuCl₃·3H₂O). nih.govnih.gov A general route to heteroleptic complexes, such as those containing different pyridine-type ligands, involves a stepwise process. First, a precursor complex like cis-Ru(bpy)₂Cl₂ (where bpy = 2,2'-bipyridine) is synthesized by reacting RuCl₃ with bipyridine. nih.govwikidata.org This precursor can then be reacted with another ligand, such as this compound, to substitute the chloride ions and form the final heteroleptic complex. A specific synthesis of a ruthenium complex with this compound, [Ru(bda)(this compound)₂] (where H₂bda = 2,2'-bipyridine-6,6'-dicarboxylic acid), has been reported. nih.gov The synthesis involves first preparing the Ru-bda intermediate, which is then refluxed with this compound in methanol (B129727) to yield the final product. nih.gov

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanisms for the formation of this compound is crucial for optimizing synthetic routes. A key pathway for the regioselective synthesis of 4-alkylpyridines is the direct C-4-H alkylation of pyridine.

One investigated mechanism involves the use of mechanochemically activated magnesium(0) metal as a mediator for the reaction between pyridine and an alkyl halide (e.g., propyl halide). Preliminary mechanistic studies suggest a radical-radical coupling pathway. The proposed mechanism involves the reduction of the pyridine ring and the formation of an alkyl radical by an in-situ generated Mg(I) species. A Barbier-type radical-radical coupling is believed to be the critical step for achieving the regioselective C-C bond formation at the C-4 position. The final this compound product is obtained after the departure of a hydrogenated magnesium species.

Another general mechanism for pyridine synthesis is the Guareschi–Thorpe reaction, which typically involves the condensation of a cyano-containing compound (like cyanoacetamide) with a 1,3-dicarbonyl compound in the presence of an ammonia source. The proposed mechanism initiates with the aminolysis of a cyanoacetic ester to cyanoacetamide. This is followed by an aldol condensation with a β-ketoester to form a 1,5-dicarbonyl intermediate, which subsequently cyclizes to yield a substituted pyridine. nih.gov While this method primarily produces hydroxy-cyanopyridines, its principles of ring formation from acyclic precursors are fundamental in heterocyclic chemistry. nih.gov

Exploration of Reaction Intermediates and Transition States

The synthesis of this compound and its derivatives often proceeds through various reactive intermediates and transition states that are crucial in determining the final product structure. The formation of pyridinium ions, dearomatized species, and radical intermediates are key mechanistic features in several synthetic routes.

In the synthesis of 4-substituted 1,4-dihydropyridine (DHP) derivatives, a pyridinium ion intermediate plays a pivotal role. acs.orgacs.org For instance, the self-condensation of β-formyl-β-nitroenamine can lead to a 3,5-dinitropyridinium ion intermediate. acs.orgacs.orgrsc.org This electrophilic species can be trapped by nucleophiles. If an electron-rich benzene derivative is present, it can attack the 4-position of the pyridinium ion to yield 4-arylated DHP derivatives. acs.orgacs.org In the absence of a potent external nucleophile, this pyridinium intermediate can be reduced by the solvent, such as an alcohol, which adds to the 4-position to form an alcohol adduct intermediate. This is followed by what is proposed to be an intramolecular hydride transfer. rsc.org

Another significant class of intermediates are dearomatized species. In certain functionalization reactions of the this compound side chain, a Lewis acid-promoted ionic mechanism is proposed. rsc.org This pathway involves the deprotonation and dearomatization of a Lewis acid-pyridine complex, which results in a metal-bound nucleophilic intermediate. rsc.org This type of dearomatized intermediate is central to reactions like C-N bond formation. rsc.orgmit.edu Similarly, palladium-catalyzed functionalizations utilize alkylidene dihydropyridines (ADHPs) as key intermediates. yorku.ca

Radical intermediates have also been identified in specific reactions. Mechanistic studies on the C–H amination of this compound suggest that under certain catalytic conditions, the reaction may not proceed through a dearomatized intermediate. rsc.org Isotope exchange experiments indicated that with a Cu(OTf)₂ catalyst, C-N bond formation likely occurs via a different pathway, possibly a radical-mediated hydrogen atom abstraction, which stands in contrast to the ionic mechanism observed with other Lewis acids like Sc(OTf)₃. rsc.orgmit.edu

Influence of Catalysts and Reaction Conditions on Yield and Selectivity

The efficiency and selectivity of synthetic routes toward this compound and its derivatives are highly dependent on the choice of catalysts and the specific reaction conditions employed, such as temperature and solvent.

Catalysts are fundamental in directing reaction pathways and enhancing yields. In the Guareschi–Thorpe synthesis of 2,6-dihydroxy-4-propylpyridine-3-carbonitrile, ammonium (B1175870) carbonate serves a dual role as both the nitrogen source for the pyridine ring and the reaction promoter. researchgate.net For the C-H amination of this compound, different Lewis acid catalysts lead to vastly different outcomes; Sc(OTf)₃ was found to be highly reactive, whereas Cu(OTf)₂ operates through a different mechanism. rsc.org Ruthenium-based catalysts are used in synthesizing complexes where this compound acts as a ligand, with the reaction proceeding under reflux conditions in methanol. diva-portal.org

Reaction conditions, particularly temperature, can dramatically influence product distribution and yield. In the synthesis of 4-arylated dihydropyridine (B1217469) derivatives, temperature dictates the competition between self-condensation and arylation. acs.orgacs.org At room temperature, the self-condensation product is favored, but increasing the temperature to 80 °C significantly increases the yield of the desired 4-arylated product. acs.orgacs.org Similarly, in the microwave-assisted aromatization of Hantzsch 1,4-dihydropyridines to form pyridines, a temperature increase from 180 °C to 200 °C resulted in a substantial yield improvement from 25% to 80%. mdpi.com

The table below summarizes the influence of catalysts and conditions on the synthesis of various this compound derivatives.

| Derivative | Synthetic Method | Catalyst | Conditions | Yield | Reference |

| 3,5-Di(tert-butoxycarbonyl)-2,6-dimethyl-4-propylpyridine | Hantzsch Condensation & Oxidation | Na₂S₂O₄ (oxidant) | Room Temperature | Excellent (oxidation step) | nih.gov |

| 2,6-Dihydroxy-4-propylpyridine-3-carbonitrile | Guareschi–Thorpe Reaction | (NH₄)₂CO₃ | H₂O:EtOH (1:1) | High | researchgate.net |

| 1,4-Dihydro-3,5-dinitro-4-(2,4-dimethoxyphenyl)-1-propylpyridine | Trapping of Pyridinium Ion | TsOH | 80 °C | 64% | acs.orgacs.org |

| Ruthenium(II) complex with this compound ligands | Ligand Substitution | None specified | Reflux in Methanol, 20h | 26% (3 steps) | diva-portal.org |

Stereochemical Control in this compound Derivative Synthesis

Achieving stereochemical control is a significant challenge and a key objective in the synthesis of more complex, chiral derivatives of this compound, particularly substituted piperidines.

One effective strategy involves the diastereoselective Ugi three-component reaction (U-3CR) to produce pipecolic amides. This method uses 4-substituted Δ1-piperideines, which are derived from 4-substituted piperidines. The synthesis of the required 4-propylpiperidine (B1584061) starts with the alkylation of 4-picoline, followed by the catalytic hydrogenation of the pyridine ring. uantwerpen.be The subsequent U-3CR proceeds with high diastereoselectivity. uantwerpen.be

Another powerful method for achieving high stereoselectivity is the rhodium-catalyzed reductive transamination of pyridinium salts. This process allows for the synthesis of a wide array of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn The key to this transformation is the use of a chiral primary amine under reducing conditions (transfer hydrogenation), which induces chirality in the final piperidine (B6355638) product as it replaces the original nitrogen atom of the pyridine ring. dicp.ac.cn This approach is scalable and tolerates numerous functional groups. dicp.ac.cn

Conversely, not all synthetic methods offer stereochemical control. A one-pot, acid-promoted cyclization of oxime intermediates derived from 5-acetal-1-carbonyl compounds to form alkylpyridines was found to be unaffected by the stereochemistry of the precursors. clockss.org This highlights that for certain mechanistic pathways, inherent stereochemical information in the starting material may be lost during the aromatization process.

Investigations into reaction mechanisms are also crucial for developing future stereocontrolled syntheses. For example, studies are underway to probe the stereochemical outcome of palladium-catalyzed pyridylic allylation by determining whether the final reductive elimination step proceeds with retention or inversion of stereochemistry. yorku.ca

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Propylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides a detailed map of the hydrogen and carbon atoms within the 4-propylpyridine molecule, confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the pyridine (B92270) ring typically appear in the downfield region due to the deshielding effect of the aromatic ring current. Specifically, the protons at the C2 and C6 positions (alpha to the nitrogen) are the most deshielded, while the protons at the C3 and C5 positions (beta to the nitrogen) appear slightly more upfield. The protons of the propyl group are found in the upfield region. The methylene (B1212753) group adjacent to the pyridine ring is deshielded relative to the other two alkyl groups. chemicalbook.com

A representative ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows the following characteristic chemical shifts (δ) in parts per million (ppm) chemicalbook.com:

| Proton Assignment | Chemical Shift (δ) in ppm |

| Aromatic H (positions 2 & 6) | ~8.48 |

| Aromatic H (positions 3 & 5) | ~7.10 |

| Methylene H (-CH₂- on propyl chain adjacent to ring) | ~2.58 |

| Methylene H (-CH₂- on propyl chain) | ~1.66 |

| Methyl H (-CH₃ on propyl chain) | ~0.95 |

Interactive Data Table: Hover over the chemical shift values for more details.

¹³C NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of nearby atoms. The carbon atoms of the pyridine ring are observed in the downfield aromatic region, with the carbon atom attached to the nitrogen (C4) showing a distinct shift. The aliphatic carbons of the propyl group appear in the upfield region. testbook.comoregonstate.edu

Typical ¹³C NMR chemical shifts for this compound are as follows spectrabase.com:

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Aromatic C (positions 2 & 6) | ~149.7 |

| Aromatic C (position 4) | ~148.3 |

| Aromatic C (positions 3 & 5) | ~123.7 |

| Methylene C (-CH₂- on propyl chain adjacent to ring) | ~34.5 |

| Methylene C (-CH₂- on propyl chain) | ~23.8 |

| Methyl C (-CH₃ on propyl chain) | ~13.7 |

Interactive Data Table: Hover over the chemical shift values for more details.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. The molecular weight of this compound is 121.18 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 121. nih.govnist.gov

The fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway involves the cleavage of the bond between the first and second carbon atoms of the propyl group (alpha-cleavage), which is a favored process for alkyl-substituted aromatic rings. msu.edulibretexts.org This results in the formation of a stable tropylium-like ion or a related resonance-stabilized cation. The base peak, which is the most intense peak in the spectrum, is often observed at m/z 93, corresponding to the loss of an ethyl radical (C₂H₅). nih.gov Another significant fragment is seen at m/z 106, resulting from the loss of a methyl radical (CH₃). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. northeastfc.uk This method is particularly useful for the analysis of volatile compounds like this compound in complex mixtures. nih.govmdpi.com In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. tdl.org This allows for both the identification and quantification of this compound, even at low concentrations. nih.govnortheastfc.uk

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by analyzing the vibrations of its chemical bonds. nih.govnist.gov

Fourier Transform Infrared (FTIR) Spectroscopy

The Fourier Transform Infrared (FTIR) spectrum of this compound displays characteristic absorption bands that confirm the presence of the pyridine ring and the alkyl chain. nih.govnist.gov Key vibrational modes include C-H stretching from both the aromatic ring and the propyl group, C=C and C=N stretching vibrations within the pyridine ring, and C-H bending vibrations.

The following table summarizes the major IR absorption bands for this compound nist.gov:

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch | ~2850-2960 |

| C=C and C=N Ring Stretching | ~1600, ~1400-1500 |

| C-H Bending (out-of-plane) | ~800-900 |

Interactive Data Table: Hover over the wavenumber ranges for more details on the specific vibrations.

Vapor Phase IR Spectroscopy

The vapor phase infrared (IR) spectrum of this compound provides characteristic absorption bands corresponding to the vibrational modes of its molecular structure. Analysis of the gas-phase spectrum is crucial for identifying the compound in a gaseous state and understanding its fundamental vibrational frequencies without the influence of solvent or crystal lattice interactions.

Data available from the National Institute of Standards and Technology (NIST) and PubChem databases detail the vapor phase IR spectrum of this compound. The spectrum is characterized by a series of absorption bands across the infrared range, with notable peaks corresponding to C-H stretching vibrations of the propyl group and the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and various bending vibrations. The spectrum was recorded using a Digilab FTS-14 instrument. mdpi.comresearchgate.net

Key Vibrational Regions in the Vapor Phase IR Spectrum of this compound:

| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Modes | Source |

| 3100-3000 | Aromatic C-H stretching | researchgate.net |

| 3000-2850 | Aliphatic C-H stretching (propyl group) | researchgate.net |

| 1600-1400 | Pyridine ring C=C and C=N stretching | researchgate.net |

| 1500-1400 | CH₂ and CH₃ bending | researchgate.net |

| Below 1000 | C-H out-of-plane bending and ring deformation modes | researchgate.net |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Absorption and Emission Characteristics of this compound and its Complexes

The electronic absorption and emission properties of this compound and its derivatives are often studied in the context of their coordination complexes and their potential applications in materials science.

Research involving a mixture of 4-isopropylpyridine (B108708) and this compound has shown that slow air oxidation can lead to the formation of 4-isopropylpyridine hydroperoxide crystals. researchgate.net These crystals exhibit distinct photoluminescent properties. The study revealed that the resulting molecular chains are characterized by a moderately long-lived, blue-violet luminescence when excited in the near-ultraviolet region. researchgate.net Since the photoluminescent characteristics of the crystals are similar to those of the gel from which they are derived, it is suggested that similar structural features may exist in the gel phase. researchgate.net

In the context of coordination chemistry, the UV-Vis absorption spectra of metal complexes containing pyridine-based ligands are well-documented. For instance, the complexation of ligands containing pyridine and pyrazole (B372694) moieties with metal ions like zinc(II) and copper(II) leads to shifts in the π-π* and n-π* transition bands. mdpi.com Typically, the absorption bands of the free ligand are red-shifted upon coordination to the metal center. mdpi.com While this provides general insight, specific UV-Vis and fluorescence data for simple this compound complexes are not extensively detailed in the cited literature. Studies on more complex ligands, such as 4-(2-(pyridine-4-yl)propyl)pyridine, have been conducted to create zinc complexes for fluoride (B91410) ion detection, where the complex demonstrates the ability to detect fluoride ions through both emission and absorption spectroscopy. rsc.org

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. Studies involving this compound have utilized XRD to elucidate the structure of its inclusion compounds and derivatives.

One study investigated the intercalation of various organic guest molecules, including this compound, into a layered molybdenum trioxide (MoO₃) host lattice. psu.edu Powder XRD was used to analyze the resulting structures. Upon reaction of this compound with the wet MoO₃-(Na⁺)ₓ host, the interlayer spacing of the material increased to 12.2 Å. psu.edu However, thermal analysis indicated that the amount of intercalated this compound was small, and the product was not a single phase. psu.edu

In a different study, the crystal structure of 4-isopropylpyridine hydroperoxide, formed from the aerobic oxidation of a 5:1 molar ratio mixture of 4-isopropylpyridine and this compound, was determined using single-crystal X-ray diffraction. researchgate.net The resulting lamellar crystals were found to have a monoclinic structure. The crystal structure revealed that the molecules form head-to-tail, hydrogen-bonded chains without significant base stacking or interchain interactions. researchgate.net

While research on more complex pyridine derivatives, such as {2-[2,2-Bis(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl-κN)propyl]pyridine}dichloridoiron(II), provides detailed crystallographic data including space group and unit cell parameters, similar comprehensive data for simple this compound crystals or its direct metal complexes are not as readily available in the provided sources. iucr.org

XRD Data for this compound Intercalated MoO₃:

| Parameter | Value | Source |

| Interlayer Spacing (d) | 12.2 Å | psu.edu |

| Host Material | Molybdenum Trioxide (MoO₃) | psu.edu |

| Observation | Small amount of intercalation, not single phase | psu.edu |

Chromatographic Methods in Analysis and Purification

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of chemical compounds. Specific methods have been developed for the analysis of this compound.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. This method can be performed under simple conditions using a mobile phase composed of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. For applications requiring mass spectrometry (MS) compatibility, phosphoric acid is typically replaced with formic acid. This HPLC method is scalable and can be utilized for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies. For faster analyses, columns with smaller particle sizes (e.g., 3 µm) can be used in Ultra-High-Performance Liquid Chromatography (UPLC) applications.

An example of an HPLC application for this compound involves its separation on a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity.

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. Its high resolution, sensitivity, and reproducibility make it an ideal method for separating the main component from structurally similar impurities, which may be present from the synthesis process or degradation. The fundamental principle of GC involves the partitioning of a sample between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas. Compounds are separated based on their differential affinities for the stationary phase and their volatilities.

In the context of this compound purity analysis, a Gas Chromatography-Flame Ionization Detection (GC-FID) system is commonly employed. The FID is highly sensitive to hydrocarbons and provides a response that is proportional to the mass of the carbon atoms entering the detector, making it well-suited for quantitative analysis. The percentage purity of this compound is typically determined using the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and multiplied by 100. youtube.com

Research Findings and Methodological Parameters

A typical GC method for the purity assessment of this compound would involve direct injection of the diluted sample into the chromatograph. Key methodological parameters are optimized to achieve good separation and accurate quantification. These parameters are based on established methods for similar analytes. iiste.orgresearchgate.net

Illustrative GC Parameters:

A hypothetical, yet representative, set of GC conditions for analyzing the purity of this compound is presented below. These parameters are derived from standard practices in the pharmaceutical and chemical industries for the analysis of analogous compounds. iiste.org

| Parameter | Value |

| Instrument | Gas Chromatograph with FID |

| Column | Capillary column (e.g., DB-5, HP-5MS, or DB-624), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp 60°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 5 min |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Diluent | Dichloromethane or Methanol (B129727) |

The validation of such a method, in accordance with guidelines like those from the International Conference on Harmonisation (ICH), would involve assessing specificity, linearity, precision, accuracy, and robustness to ensure the results are reliable. researchgate.netpurdue.edu

Data Analysis and Purity Calculation

The output from the GC system is a chromatogram, which plots the detector response against retention time. Each peak corresponds to a different compound. For a this compound sample, the largest peak would correspond to the compound itself, while smaller peaks would represent impurities.

Table of Representative Chromatographic Data:

The following interactive table illustrates a hypothetical result from a GC purity analysis of a this compound sample. The retention times and peak areas are for illustrative purposes to demonstrate the data obtained and used for purity calculation. Potential impurities could include isomers (e.g., 2-propylpyridine, 3-propylpyridine) or related substances from the manufacturing process.

| Peak ID | Retention Time (min) | Peak Area (arbitrary units) | Compound Identity |

| 1 | 8.5 | 15,000 | Impurity 1 (e.g., Pyridine) |

| 2 | 10.2 | 30,000 | Impurity 2 (e.g., 2-Propylpyridine) |

| 3 | 11.5 | 9,800,000 | This compound |

| 4 | 12.1 | 25,000 | Impurity 3 (e.g., an isomer) |

Purity Calculation:

Using the area percent method:

Total Peak Area = 15,000 + 30,000 + 9,800,000 + 25,000 = 9,870,000

Purity of this compound (%) = (Peak Area of this compound / Total Peak Area) * 100

Purity (%) = (9,800,000 / 9,870,000) * 100 ≈ 99.29%

This calculated purity demonstrates that the sample is approximately 99.3% pure this compound with respect to other volatile organic compounds detectable by GC-FID. This analytical approach is crucial for quality control in manufacturing, ensuring the compound meets the required specifications for its intended application. iiste.orgnih.gov

Computational and Theoretical Studies of 4 Propylpyridine

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical methods are fundamental in elucidating the electronic structure, stability, and potential energy surfaces of 4-propylpyridine. These calculations range from computationally efficient semiempirical methods to highly accurate but demanding ab initio techniques.

Density Functional Theory (DFT) has become a primary tool for investigating pyridine (B92270) derivatives due to its favorable balance of accuracy and computational cost. Studies have employed DFT to explore various aspects of this compound's behavior, particularly in the context of surface interactions and electrocatalysis.

For instance, DFT calculations have been used to investigate the adsorption of this compound and other alkyl-substituted pyridines on copper surfaces to understand their role as corrosion inhibitors. sid.ir In one such study, cluster DFT calculations using the LANL2DZ basis set were performed to model the adsorption on a Cu(100) surface. sid.ir These calculations help determine properties like adsorption energy, which is crucial for evaluating the effectiveness of the inhibitor. sid.ir

In the field of electrocatalysis, DFT computations have provided insight into the role of this compound as a molecular catalyst when grafted onto silver electrodes for the CO2 reduction reaction (CO₂RR). nih.govacs.org Using the Perdew–Burke–Ernzerhof (PBE) generalized gradient approximation (GGA) functional, researchers have calculated reaction energy diagrams to understand how the alkyl chain length of pyridine derivatives influences catalytic activity. nih.govacs.org These studies reveal that the adsorption of the *COOH intermediate is the rate-determining step and that the energy barrier for this step is sensitive to the structure of the grafted pyridine catalyst. acs.org General DFT methods, such as those employing the B3LYP and B3PW91 functionals with basis sets like 6-31+G(d,p), are also commonly applied to substituted pyridines to compute molecular structural parameters, vibrational frequencies, and reactivity descriptors. researchgate.net

Table 1: Examples of DFT Applications for this compound and Related Systems

Application Method/Functional System Studied Key Findings Source(s) Corrosion Inhibition Cluster DFT (LANL2DZ) This compound on Cu(100) surface Calculation of adsorption energies to relate molecular structure to inhibition effects. huji.ac.il Electrocatalysis (CO₂RR) GGA (PBE) This compound grafted on Silver (Ag-EPy) Determined reaction energy diagrams and identified the rate-determining step. [1, 12] General Properties B3LYP, B3PW91 Substituted Pyridines Calculation of structural parameters, vibrational frequencies, and chemical shifts. researchgate.net

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theory for studying electronic structure and excited states. For the parent pyridine molecule, methods like Complete Active Space Self-Consistent Field (CASSCF) have been combined with time-dependent DFT to investigate the potential energy surfaces of its ground and excited states, revealing the pathways for deactivation after photoexcitation. acs.org For substituted pyridines, ab initio calculations such as Møller-Plesset perturbation theory (MP2) and Self-Consistent Field (SCF) methodologies have been used. researchgate.netFor example, studies on 4-isopropylpyridine (B108708), a structural isomer of this compound, have utilized MP2 and various DFT functionals to obtain harmonic force fields and predict vibrational spectra. researchgate.netA wide array of advanced ab initio methods, including Hartree-Fock (HF), higher-order Møller-Plesset theories (MPn), Coupled Cluster (CC), and Multireference Configuration Interaction (MRCI), are available for detailed investigations into the electronic properties of such molecules. huji.ac.ilThese methods are crucial for accurately describing electron correlation effects and understanding complex phenomena like excited-state dynamics. acs.orghuji.ac.il

Semiempirical quantum mechanical methods, such as AM1 and PM3, offer a computationally less expensive alternative for studying large molecular systems and for performing preliminary conformational analyses. ijrpr.comThese methods simplify the complex equations of ab initio approaches by using parameters derived from experimental data. While not as accurate, they are highly effective for geometry optimization and for exploring the potential energy surfaces of flexible molecules. ijrpr.comFor instance, the PM3 method, available in packages like MOPAC, has been noted as a tool for such analyses. huji.ac.ilThese calculations are particularly useful for identifying stable conformers and estimating the energy barriers associated with bond rotations in molecules with flexible side chains, such as the propyl group in this compound. huji.ac.ilijrpr.com

Conformational Analysis and Energy Landscapes

The conformational flexibility of the propyl group is a key feature of this compound's structure. Understanding the molecule's preferred shapes (conformations) and the energy required to transition between them is essential for interpreting its chemical and physical behavior.

The propyl group attached to the pyridine ring is not rigid and can rotate, giving rise to different spatial arrangements or conformations. The conformation of this compound can be influenced by its environment. For example, when adsorbed on a copper surface, alkyl-pyridines have been found to adopt a tilted conformation relative to the surface. sid.irIn the solid state, such as in a coordination complex, the this compound ligand has been described using a disordered model. researchgate.netThis suggests that multiple conformations of the propyl chain have similar energies and may coexist within the crystal lattice, indicating a shallow potential energy surface. researchgate.netThe flexibility allows the propyl group to occupy slightly different positions, leading to an averaged structure upon crystallographic analysis.

The different conformations of this compound are interconverted through torsional motion, primarily by rotation around the single bond connecting the propyl group to the pyridine ring. The energy required to perform this rotation is known as the rotational barrier. The observation of a disordered propyl group in a crystal structure implies that the rotational barriers between different staggered conformations (e.g., gauche and anti) are relatively low and can be overcome by thermal energy at the temperature of the experiment. researchgate.netComputational methods, from semiempirical to DFT, can be used to map the potential energy landscape as a function of the torsional angle. This mapping allows for the precise calculation of the energy differences between conformers and the height of the rotational energy barriers that separate them.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 12133 |

| Pyridine | 1049 |

| 4-Methylpyridine (B42270) | 10440 |

| 4-Ethylpyridine (B106801) | 7795 |

| 4-Butylpyridine | 18882 |

| 4-Pentylpyridine | 77242 |

| 4-Isopropylpyridine | 12134 |

| Aluminum Chloride | 24012 |

| Copper | 23978 |

| Silver | 10034319 |

Molecular Interactions and Adsorption Studies

Theoretical calculations are instrumental in understanding how this compound interacts with its environment, including metal surfaces and other molecules through various forces.

The interaction of pyridine and its derivatives with metal surfaces is a key area of study, particularly for applications in corrosion inhibition. Density Functional Theory (DFT) calculations have been employed to investigate the adsorption of this compound on copper surfaces. In one such study, the adsorption of several alkylpyridines, including this compound, on a Cu18(100) cluster model was analyzed. sid.ir

These quantum chemical calculations help determine the adsorption energy (Eads), which indicates the strength of the interaction between the molecule and the surface. The studies investigated the relationship between the molecular structure of pyridine derivatives and their inhibition effects. sid.ir It was found that pyridine and its derivatives, including this compound, tend to adsorb on the Cu(100) surface in a tilted conformation. sid.ir The effectiveness of an inhibitor is related to its molecular and electronic structure, which can be effectively modeled using quantum chemical methods. sid.ir

| Adsorbate | Calculated Adsorption Energy (Eads, eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|

| Pyridine | -0.89 | 4.56 | 2.84 |

| 4-Methylpyridine | -0.93 | 4.50 | 3.13 |

| 4-Ethylpyridine | -0.95 | 4.48 | 3.19 |

| This compound | -0.96 | 4.47 | 3.21 |

| 4-Butylpyridine | -0.97 | 4.46 | 3.23 |

| 4-Pentylpyridine | -0.99 | 4.45 | 3.25 |

Hydrogen bonding is a critical non-covalent interaction that influences the physical and chemical properties of substances. Computational analysis of this compound reveals its capacity for these interactions. The molecule contains a nitrogen atom within the pyridine ring which can act as a hydrogen bond acceptor. nih.gov It does not, however, have any hydrogen bond donor groups. nih.gov

Computational studies on related systems highlight the role of this hydrogen bond acceptor capability. For instance, in studies of polymer chemistries, this compound has been used as a model compound for the end-chain groups of poly(4-vinylpyridine) to understand intermolecular interactions. researchgate.net Theoretical investigations of pyridine adsorption on Brønsted acid sites in zeolites show the formation of a strong hydrogen bond, leading to an ion pair complex (PYH+/ZO−), demonstrating the nitrogen atom's role as a proton acceptor. rsc.org The nature and strength of hydrogen bonds can be accurately described and quantified using various computational methods and parameters, such as interaction energy and electron density analysis. rsc.org

Spectroscopic Property Prediction via Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, providing a theoretical basis for experimental observations. researchgate.net

Theoretical calculations, particularly using Density Functional Theory (DFT), are a standard approach for predicting the vibrational spectra (Infrared and Raman) of molecules. researchgate.net For pyridine derivatives, DFT methods have been shown to provide structural and vibrational predictions with low deviations from experimental data. hueuni.edu.vn These calculations yield theoretical wavenumbers and intensities for the vibrational modes of the molecule. By comparing these predicted spectra with experimental data, such as the known IR spectrum of this compound, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved. chemicalbook.com This synergy between theoretical and experimental spectroscopy is crucial for detailed structural characterization. researchgate.net

The electronic properties of this compound, such as its electronic absorption spectra and frontier molecular orbitals, can be investigated using computational techniques. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's electronic behavior, as they act as the primary electron donor and acceptor orbitals, respectively. researchgate.net

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that characterizes the chemical stability and reactivity of a molecule. physchemres.orgschrodinger.com A smaller gap generally implies higher reactivity. For this compound adsorbed on a Cu18(100) cluster, the HOMO-LUMO gap has been calculated to be 4.47 eV. sid.ir This value is part of a trend observed among alkylpyridines, where the gap slightly decreases as the length of the alkyl chain increases. sid.ir These electronic properties are not just of theoretical interest; for example, the ionization energy of alkylpyridines, which is related to the HOMO energy, has been correlated with the open-circuit photovoltage in dye-sensitized solar cells. researchgate.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | Not explicitly stated |

| LUMO Energy | Not explicitly stated |

| HOMO-LUMO Gap | 4.47 |

Computational Studies on Biological Interactions and Reaction Mechanisms

Computational modeling is a valuable tool for exploring the potential biological activity and reactivity of this compound and related compounds. Molecular docking simulations, for instance, are used to predict how pyridine derivatives might bind to the active sites of proteins and enzymes, which is a crucial step in drug design. smolecule.com Studies on complex pyridine-containing molecules have utilized molecular modeling to understand their interactions as inhibitors of specific enzymes, such as ALK5. tandfonline.com

Furthermore, computational studies help to elucidate chemical reaction mechanisms. For the 4-alkylpyridine scaffold, theoretical investigations have shed light on various transformations. For example, mechanistic studies on the direct C-4-H alkylation of pyridines suggest a pathway involving radical-radical coupling. researchgate.net In the field of electrocatalysis, computational analysis has been used to map the reaction energy coordinates for CO2 reduction on silver electrodes modified with electrografted pyridines, providing insight into the reaction mechanism. tudelft.nl Similarly, computational methods have been applied to study the palladium-catalyzed allylation of 4-alkylpyridines. rsc.org

Applications of 4 Propylpyridine in Advanced Materials and Catalysis Research

Role in Materials Science and Polymer Chemistry

In the realm of materials science, 4-Propylpyridine serves as a crucial building block and functional component in the development of innovative materials, including ionic liquids and advanced polymeric systems.

This compound has been successfully utilized as a neutral ligand to form novel ionic liquids (ILs) and deep eutectic solvents (DESs), particularly through complexation with aluminum chloride (AlCl₃). capes.gov.brresearchgate.net These materials are investigated for various electrochemical applications, including the electrodeposition of aluminum. mdpi.comdtic.mil

When this compound is mixed with AlCl₃, an asymmetric cleavage of AlCl₃ occurs, generating AlCl₂⁺ and AlCl₄⁻ ions. The AlCl₂⁺ cation is then coordinated by two this compound molecules to form the complex cation [AlCl₂(4-Pr-Py)₂]⁺. capes.gov.br An ionic liquid with a molar ratio of 1.3:1 (AlCl₃ to this compound) exhibits favorable properties for electrochemical applications. capes.gov.br

| Property | Value | Reference |

|---|---|---|

| Viscosity | 42.8 mPa·s | capes.gov.br |

| Ionic Conductivity | 5.0 × 10⁻⁴ S/cm | capes.gov.br |

This system is considered a type of deep eutectic solvent and is noted for its high fluidity and significant ionic conductivity compared to other electrolytes, making it a promising candidate for applications in aluminum-ion batteries and electroplating. capes.gov.brresearchgate.net Research has also explored the use of other neutral ligands like urea (B33335) in combination with AlCl₃, but this compound has been a key molecule in the development of these alternative electrolytes. researchgate.netdtic.mil

While not typically used as a primary monomer, this compound serves as an important model compound for understanding the structure and properties of more complex polymeric systems. Specifically, it has been used to model the end-chain groups of poly(4-vinylpyridine) (P4VP). researchgate.net In one study, a mixture of 4-isopropylpyridine (B108708) (modeling the side-chain) and this compound (modeling the end-chain) was used to investigate interactions within P4VP gels. researchgate.net This research demonstrated the high reactivity of the tertiary carbon on the isopropyl group, providing insights into the self-protonation mechanisms that are crucial for the gel's properties. researchgate.net

Furthermore, ligands structurally related to this compound, such as 4-(2-(pyridine-4-yl)propyl)pyridine, have been used to create one-dimensional coordination polymers with zinc(II) ions. psu.edu The flexible propylene (B89431) group in these ligands allows for the formation of a spiral, helical structure, demonstrating how the alkyl-pyridine framework can be used to control the architecture of coordination polymers. psu.edu

Research into poly(4-vinyl pyridine)/pyridine (B92270) gels has revealed their potential as thermoelectric and photoconductive materials. researchgate.net These gels, which can be modeled in part by this compound, exhibit conductivity that can be influenced by light and temperature. researchgate.netacs.org

The spontaneous gelation of P4VP in pyridine creates a material with thermoelectric properties, showing a conductivity in the range of 2.2–5.0 × 10⁻⁶ S m⁻¹. researchgate.net A prototype device built using this gel demonstrated thermal energy harvesting with an efficiency (Seebeck coefficient) of S = ΔV/ΔT = 0.18 mV/K. researchgate.net The conductivity arises from a network of hydrogen bonds formed via the self-protonation of the pyridine side chains. researchgate.net

These gels also display photosensitive properties, rapidly and reversibly increasing their conductivity when irradiated with UV-Vis and NIR light. researchgate.net This photo-induced conductivity is attributed to both ionic and electronic mechanisms. Photoinduced proton transfer is believed to be responsible for the ionic conductivity, while the formation of aza-analogs of polyacetylene via ring-opening of pyridine moieties may contribute to the electronic conductivity. researchgate.net The study of model systems including this compound helps to elucidate the fundamental chemical interactions that give rise to these valuable properties. researchgate.net

Catalytic Applications of this compound and Its Complexes

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a Lewis base and a competent ligand for metal centers. This characteristic is exploited in catalysis, where it can either act as a ligand to modify the behavior of a metal catalyst or serve as a basic catalyst itself.

This compound can act as a ligand for transition metal catalysts, influencing their activity and selectivity in various chemical reactions. smolecule.comvulcanchem.com Its inclusion in a metal's coordination sphere can modify the electronic and steric environment of the catalytic center.

A notable example is its use in ruthenium-based water oxidation catalysts (WOCs). diva-portal.org A mononuclear ruthenium complex, [Ru(bda)(this compound)₂] (where H₂bda = 2,2'-bipyridine-6,6'-dicarboxylic acid), was synthesized and studied. diva-portal.org Research comparing this complex to analogous catalysts with more hydrophilic ligands revealed that the hydrophobic nature of the this compound ligands improved catalytic performance. diva-portal.org It is proposed that these hydrophobic groups promote the formation of a dimeric reaction intermediate, which is a key step in the catalytic cycle for this type of WOC, thereby enhancing efficiency. diva-portal.org

Additionally, this compound is mentioned as a component in the preparation of iron ligand catalysts for the synthesis of vanillin, highlighting its utility in creating catalysts for fine chemical production. google.com Pyridine-based ligands in general are widely used to create complexes with metals like titanium, rhodium, and iron for reactions such as polymerization, hydrogenation, and hydroformylation. alfachemic.com

The basicity of the pyridine nitrogen allows it and its derivatives to function as base catalysts in a variety of organic transformations. catalysis.blog One of the most prominent examples is the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene (B1212753) compound. wikipedia.orgnih.gov

While weak amine bases are typically used, pyridine is a known catalyst for this reaction, particularly in the Doebner modification, where it also serves as the solvent. wikipedia.orgorganic-chemistry.orgorientjchem.org The catalytic mechanism involves the deprotonation of the active methylene compound by the basic pyridine catalyst, making it nucleophilic. catalysis.blogwikipedia.org

To create more sustainable and reusable catalytic systems, basic pyridine units are incorporated into solid supports to form heterogeneous catalysts. For instance, a periodic mesoporous organosilica (PMO) functionalized with pyridinedicarboxamide groups has proven to be a highly efficient and recyclable heterogeneous basic catalyst for the Knoevenagel condensation. nih.govresearchgate.net This material achieved high conversions (>90%) under mild conditions and could be reused multiple times without significant loss of activity. nih.gov Such systems demonstrate the potential of immobilizing pyridine-based structures like this compound onto solid supports to create robust and effective heterogeneous basic catalysts for important organic syntheses. nih.gov

Transition Metal Complexes in Catalysis (e.g., Ruthenium and Rhodium)

This compound is a valuable ligand in the development of transition metal complexes for catalysis, particularly with ruthenium and rhodium. These complexes are effective in a variety of chemical transformations.

Ruthenium complexes that include this compound have been explored for their catalytic activities. For example, some ruthenium(II) complexes with polypyridine-type ligands and two axial 4-substituted pyridines, including this compound, have been prepared and shown to be active water oxidation catalysts. nih.gov The nature of the substituent on the pyridine can influence the catalytic efficiency. In other applications, ruthenium trichloride (B1173362) has been used as a catalyst for the efficient and selective oxidation of tertiary amines to their corresponding N-oxides, a reaction that proceeds in an alkaline acetonitrile (B52724)/water mixture. researchgate.net

In rhodium-catalyzed reactions, this compound is mentioned as a heterocyclic compound that can be used in catalyst systems for producing acetic anhydride (B1165640) from methyl acetate (B1210297) or dimethyl ether and carbon monoxide. google.com Furthermore, rhodium catalysis has been employed in the synthesis of complex heterocyclic structures like furo[3,4-c]pyridine-1,4-diones through a four-step tandem reaction. rsc.org Rhodium complexes are also key in the synthesis of chiral piperidines from pyridinium (B92312) salts via transfer hydrogenation, demonstrating the versatility of these catalysts in creating stereochemically complex molecules. dicp.ac.cn Another application involves the rhodium-catalyzed C–H activation and cyclization to construct the pyridine ring in the total synthesis of natural products like cassiarin C. rsc.org

Catalysis in Water Oxidation Chemistry

This compound has been incorporated into ruthenium-based molecular catalysts for water oxidation, a critical process for renewable energy systems. diva-portal.orgwikipedia.org Mononuclear ruthenium complexes with polypyridine ligands are of particular interest due to their high catalytic activity. osti.govrsc.org

In one study, two series of new mononuclear ruthenium complexes, [Ru(bda)L2] and [Ru(pdc)L3] (where L is a pyridyl ligand such as this compound), were synthesized to investigate their electrochemical properties and catalytic activity in water oxidation. diva-portal.org It was found that introducing hydrophobic ligands to the [Ru(bda)L2] complexes improved catalytic performance, nearly doubling the turnover numbers (TON) and turnover frequencies (TOF) compared to catalysts with hydrophilic ligands. diva-portal.org This enhancement is thought to be due to the hydrophobic groups aggregating in the aqueous solution, which facilitates the formation of a dimeric reaction intermediate. diva-portal.org

Application in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are utilized in the synthesis of various heterocyclic compounds. One significant application is in the synthesis of 1,4-dihydropyridines (1,4-DHPs), which are an important class of compounds with applications such as calcium channel modulators. mdpi.org

The Hantzsch synthesis of 1,4-dihydropyridines can be promoted using microwave irradiation. mdpi.orgmdpi.comresearchgate.net In some cases, the aromatization of 1,4-DHPs bearing a propyl group at the 4-position can lead to a mixture of the expected this compound and the 4-unsubstituted pyridine. mdpi.orgmdpi.comresearchgate.net The reaction conditions, such as the use of a mineral solid support like bentonite (B74815) clay and a catalytic amount of DMF as an energy transfer agent, can influence the product distribution. mdpi.orgmdpi.com

Furthermore, biocatalytic systems have been developed for the oxidation of 1,4-dihydropyridines. For instance, a bacterial laccase has been used for the oxidation of diethyl 2,6-dimethyl-4-propyl-1,4-dihydropyridine-3,5-dicarboxylate to the corresponding pyridine derivative. core.ac.uk this compound derivatives are also intermediates in the synthesis of more complex molecules, such as the anti-tuberculosis drug prothionamide, where 3-propylpyridine-4-carbothioamide is a related impurity that has been synthesized for reference standards. derpharmachemica.com Additionally, this compound has been used in the synthesis of benzomorphan (B1203429) derivatives, which are structurally related to morphine. acs.org

Advanced Sensing and Detection Technologies

The distinct properties of this compound lend themselves to its use in the creation of advanced sensing and detection systems, particularly for anions like fluoride (B91410).

Use in Fluoride Ion Detection

This compound derivatives have been incorporated into metal complexes designed for the selective detection of fluoride ions. researchgate.net A zinc complex, [Zn(H2L)2(pep)2], where 'pep' is 4-(2-(pyridine-4-yl)propyl)pyridine, a derivative of this compound, has been synthesized and characterized for its ability to detect fluoride ions. rsc.orgacs.org This complex demonstrates selective interaction with tetrabutylammonium (B224687) fluoride and can detect fluoride through both emission and absorption spectroscopy, giving it an advantage over other similar model complexes. rsc.orgacs.org The interaction with fluoride ions leads to a new absorption in the UV-Vis spectrum. rsc.orgacs.org